Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

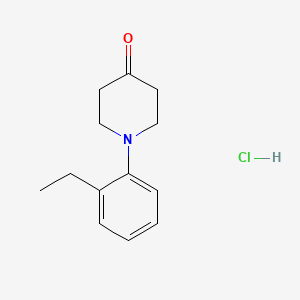

Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a chemical compound with the formula C12H15NO4 . It is used in various chemical reactions and has been mentioned in several scientific studies .

Synthesis Analysis

The synthesis of this compound involves a solution of 7-hydroxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid ethyl ester (7.5 g, 33.6 mmol) in THF being added dropwise at 0°C to a stirred suspension of sodium hydride in THF under an inert atmosphere . The reaction mixture is allowed to warm to ambient temperature and is then treated with iodomethane. The resulting reaction mixture is stirred for 2 days (TLC monitoring, 100% EtOAc) and then is quenched with ice .Scientific Research Applications

Neuroprotective Agent Development

This compound has potential applications in the development of neuroprotective agents. Neuroprotection aims to preserve neuronal function and structure, which is crucial for preventing or slowing disease progression in neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The structure of Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate suggests it could be a candidate for synthesizing novel compounds with neuroprotective properties.

Anti-neuroinflammatory Therapeutics

The anti-neuroinflammatory properties of this compound make it a candidate for treating conditions associated with neuroinflammation. Inflammation in the nervous system can lead to or exacerbate neurodegenerative diseases . Compounds derived from Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate could potentially inhibit key inflammatory pathways in the brain.

Antitumor Drug Synthesis

Analogues of this compound have been used in the synthesis of drugs with antitumor properties. By interfering with the proliferation of cancer cells, these analogues can contribute to the development of new cancer therapies .

Bactericidal Applications

The bactericidal properties of derivatives of this compound suggest its use in creating new antibiotics. As antibiotic resistance becomes an increasing concern, novel compounds with bactericidal effects are valuable for medical research .

Mechanism of Action

Target of Action

Indole derivatives are known to interact with a variety of biological targets. They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. Some indole derivatives have been found to inhibit certain pathways, while others may act as agonists or antagonists at various receptor sites .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on the specific compound. Factors such as the compound’s lipophilicity, water solubility, and chemical stability can all influence its pharmacokinetics .

Result of Action

The molecular and cellular effects of indole derivatives can vary depending on the specific compound and its mode of action. Some indole derivatives have been found to have therapeutic effects in the treatment of various diseases .

Action Environment

The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds .

properties

IUPAC Name |

ethyl 7-hydroxy-6-methyl-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-17-12(16)9-8-5-4-6-13(8)11(15)7(2)10(9)14/h14H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSTXEWBSUEZTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCN2C(=O)C(=C1O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70715856 |

Source

|

| Record name | Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | |

CAS RN |

116993-42-1 |

Source

|

| Record name | Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[P,P-Bis(2-ethylhexyl) diphosphato(2-)-kappaO/'/']bis[P,P-bis(2-ethylhexyl) diphosphato(2-)-kappaO/'](/img/no-structure.png)

![2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B600009.png)

![6-Oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid tert-butylester](/img/structure/B600018.png)